molecular formula C7H7ClN2O4S B14908247 N-(4-chloro-2-nitrophenyl)methanesulfonamide

N-(4-chloro-2-nitrophenyl)methanesulfonamide

Cat. No.: B14908247
M. Wt: 250.66 g/mol
InChI Key: MYVUAJLZCUJAOC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-nitrophenyl)methanesulfonamide typically involves the reaction of 4-chloro-2-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions: N-(4-chloro-2-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and nitro groups.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-(4-chloro-2-nitrophenyl)methanesulfonamide involves its interaction with molecular targets and pathways in biological systems. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to changes in their activity. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

  • N-phenylmethane sulfonamide
  • 4-nitro-N-phenylmethane sulfonamide
  • 4-fluoro-N-phenylmethane sulfonamide
  • 4-bromo-N-phenylmethane sulfonamide

Comparison: N-(4-chloro-2-nitrophenyl)methanesulfonamide is unique due to the presence of both chloro and nitro groups, which influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H7ClN2O4S

Molecular Weight

250.66 g/mol

IUPAC Name

N-(4-chloro-2-nitrophenyl)methanesulfonamide

InChI

InChI=1S/C7H7ClN2O4S/c1-15(13,14)9-6-3-2-5(8)4-7(6)10(11)12/h2-4,9H,1H3

InChI Key

MYVUAJLZCUJAOC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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